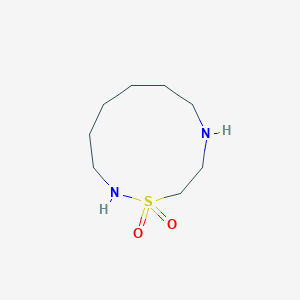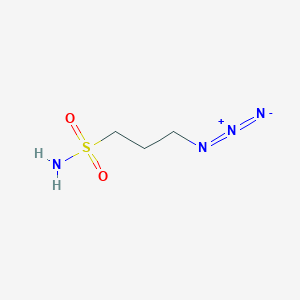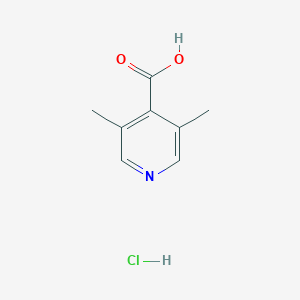
1-Thia-2,9-diazacycloundecane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Thia-2,9-diazacycloundecane 1,1-dioxide” is a compound that belongs to the class of organic compounds known as 1,2,5-thiadiazole 1,1-dioxides . It has a molecular weight of 206.31 .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides involves various synthetic strategies . The chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds are also discussed .Molecular Structure Analysis
The Inchi Code for “1-Thia-2,9-diazacycloundecane 1,1-dioxide” is1S/C9H20N2O2S/c12-14 (13)9-8-10-6-4-2-1-3-5-7-11-14/h10-11H,1-9H2 . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data . Chemical Reactions Analysis
The reactivity of 1,2,5-thiadiazole 1,1-dioxides includes mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .Physical And Chemical Properties Analysis
The physical form of “1-Thia-2,9-diazacycloundecane 1,1-dioxide” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Sulfur-Containing Heterocycles
1-Thia-2,9-diazacycloundecane 1,1-dioxide serves as a key intermediate in the synthesis of complex sulfur-containing heterocycles. Reddy et al. (2001) utilized it in the preparation of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones. These compounds were characterized using IR and 1H NMR spectral data, highlighting the versatility of 1-Thia-2,9-diazacycloundecane 1,1-dioxide in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (Reddy, Babu, & Padmavathi, 2001).
Acid-Base Properties in Aqueous Solution
Wambeke et al. (1992) explored the acid-base properties of related compounds, including 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane, in aqueous solutions. Their studies, using pH potentiometry, adiabatic calorimetry, and 1H NMR spectroscopy, reveal insights into the solvation and internal hydrogen bonding characteristics of these cyclic diamines, which can influence their reactivity and applications in chemical synthesis (Wambeke, V. D. Vondel, Claeys, Herman, & Goeminne, 1992).
Intramolecular Cyclization
Blake, Lippolis, and Schröder (2004) reported on the intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane to form unexpected salt structures. Their work provides insights into the reactivity and potential for creating novel cyclic compounds, which may have applications in developing new materials or pharmaceuticals (Blake, Lippolis, & Schröder, 2004).
Metal Ion Complexation
The complexation of metal ions with macrocyclic ligands involving 1-thia-4,7-diazacyclononane has been studied, demonstrating its utility in forming stable metal complexes. These complexes have potential applications in catalysis, material science, and the development of molecular sensors. Chandrasekhar and McAuley (1992) specifically investigated the synthesis and characterisation of a nickel(II) complex, providing valuable data on the structural and redox properties of these complexes (Chandrasekhar & McAuley, 1992).
Safety and Hazards
Future Directions
The future research directions involving these compounds include the development of new systems that meet more and more demanding requirements . The last section is a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature followed by the perspectives and possible future research directions involving these compounds .
properties
IUPAC Name |
1λ6-thia-2,9-diazacycloundecane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c11-13(12)8-7-9-5-3-1-2-4-6-10-13/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDJEANTQUCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNS(=O)(=O)CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thia-2,9-diazacycloundecane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2843615.png)
![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)


![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)

![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)


![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)
